6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride
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Overview
Description
6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including this compound, has been a topic of interest in the field of medicinal chemistry . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Another synthesis method involves a Curtius rearrangement .Scientific Research Applications
Antihypertensive Activity 6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, a group to which 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride belongs, have been evaluated for antihypertensive activity. For instance, certain compounds in this group showed the ability to lower blood pressure in rats to normotensive levels at specific oral doses (Bennett et al., 1981).
Chemical Synthesis and Characterization Research has been conducted on the synthesis and characterization of compounds related to this compound. For instance, the nucleophilic substitution of 4-(dimethylamino)pyridine on 4-amino substituted 2,5,6-trichloropyrimidines has been explored (Schmidt, 2002).
Biological Activities Several studies have investigated the biological activities of pyrimidine derivatives. One study synthesized and screened a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, finding certain compounds to be potent in vitro and active as anti-inflammatory agents in animal models (Altenbach et al., 2008). Another study found that Schiff bases derived from pyrimidinic compounds displayed good corrosion inhibition for mild steel in acidic solutions (Ashassi-Sorkhabi et al., 2005).
Anticancer Properties Compounds related to this compound have been evaluated for their anticancer properties. For example, 5-deaza analogues of aminopterin and folic acid, synthesized from 5-cyanouracil and related compounds, showed significant anticancer activity (Su et al., 1986).
Pharmacology and Toxicology The stability of pyrimidine derivatives in various conditions has been a subject of study. For instance, the stability of HI 6, a pyridinium compound, in acidic solutions has been examined, revealing that the compound is most stable at pH levels between 2 and 3 (Eyer et al., 2004).
Mechanism of Action
Mode of Action
The mode of action of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride involves its interaction with mitochondrial complex I, leading to the inhibition of electron transport . This interaction and the resulting changes in the mitochondrial function contribute to its fungicidal activity .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its inhibition of mitochondrial complex I. This inhibition disrupts the normal electron transport chain, affecting the energy production in the cells
Result of Action
The molecular and cellular effects of the action of this compound are related to its fungicidal activity. By inhibiting the mitochondrial complex I, it disrupts the energy production in the cells, leading to cell death and thus exhibiting fungicidal activity .
Action Environment
Like other agrochemicals, factors such as temperature, ph, and presence of other chemicals could potentially influence its action and efficacy .
Properties
IUPAC Name |
6-methyl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4.ClH/c1-8-6-10(13-7-12-8)14-9-4-2-3-5-11-9;/h2-7H,1H3,(H,11,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPMPEQKGPCXHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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